N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide
Overview
Description
CIM0216 is a synthetic chemical compound known for its potent and selective activation of the transient receptor potential melastatin 3 (TRPM3) calcium channel. This compound is widely used in scientific research to study the function of TRPM3 receptors, which are involved in nociception (pain perception) and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis involves the formation of the isoxazolyl-phenylacetamide structure, which is crucial for its activity as a TRPM3 agonist .
Industrial Production Methods: The industrial production of CIM0216 involves standard organic synthesis techniques, including the use of high-performance liquid chromatography (HPLC) to ensure purity levels of 97% or higher. The compound is typically stored in solid form and is soluble in dimethyl sulfoxide (DMSO) and ethanol .
Chemical Reactions Analysis
Types of Reactions: CIM0216 primarily undergoes substitution reactions due to its functional groups. It is known to interact with various reagents under specific conditions to form different products.
Common Reagents and Conditions:
Oxidation: CIM0216 can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of CIM0216, while reduction may produce reduced forms of the compound .
Scientific Research Applications
CIM0216 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation and modulation of TRPM3 channels.
Biology: Helps in understanding the role of TRPM3 in cellular processes such as calcium signaling and gene transcription.
Medicine: Investigated for its potential therapeutic applications in pain management and neurogenic inflammation.
Industry: Utilized in the development of new pharmacological agents targeting TRPM3 channels
Mechanism of Action
CIM0216 exerts its effects by selectively activating the TRPM3 calcium channel. This activation leads to an influx of calcium ions into the cell, triggering a cascade of intracellular signaling events. The compound has been shown to stimulate the release of peptides such as calcitonin gene-related peptide (CGRP) from sensory nerve terminals and insulin from pancreatic islets .
Comparison with Similar Compounds
Pregnenolone sulfate: Another TRPM3 agonist, but with lower potency and affinity compared to CIM0216.
Nifedipine: A calcium channel blocker that also interacts with TRPM3, but with different pharmacological effects.
D-erythro-sphingosine: A compound that has been studied for its effects on TRPM3, though it exhibits TRPM3-independent actions
Uniqueness of CIM0216: CIM0216 is unique due to its high potency and selectivity for TRPM3 channels. It is more effective than pregnenolone sulfate in activating TRPM3-mediated gene transcription and calcium influx, making it a valuable tool for studying the physiological roles of TRPM3 .
Properties
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-14-19(23-26-15)22-21(25)20(17-9-3-2-4-10-17)24-13-7-11-16-8-5-6-12-18(16)24/h2-6,8-10,12,14,20H,7,11,13H2,1H3,(H,22,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEXDSJYVSEVGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C2=CC=CC=C2)N3CCCC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336574 | |
Record name | CIM-0216 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1031496-06-6 | |
Record name | CIM-0216 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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